Nlrp3-IN-32
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Overview
Description
Nlrp3-IN-32 is a compound known for its role as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the body’s immune response by regulating the activation of caspase-1 and the production of inflammatory cytokines such as interleukin-1β and interleukin-18 . This compound is a derivative of 3,4-dihydronaphthalene-1(2H)-one and has shown potential in blocking the assembly and activation of the NLRP3 inflammasome by downregulating the expression of NLRP3 and apoptosis-associated speck-like protein containing a CARD (ASC) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Nlrp3-IN-32 would involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be used for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Nlrp3-IN-32 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could produce compounds with different substituents on the aromatic ring .
Scientific Research Applications
Nlrp3-IN-32 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in various chemical processes.
Biology: Helps in understanding the molecular mechanisms of inflammasome activation and regulation.
Industry: Could be used in the development of new anti-inflammatory drugs and treatments.
Mechanism of Action
Nlrp3-IN-32 exerts its effects by inhibiting the assembly and activation of the NLRP3 inflammasome. It downregulates the expression of NLRP3 and ASC, thereby preventing the production of reactive oxygen species (ROS) and other inflammatory mediators . This inhibition blocks the activation of caspase-1 and the subsequent cleavage of pro-inflammatory cytokines, reducing inflammation and pyroptosis .
Comparison with Similar Compounds
Nlrp3-IN-32 is unique in its specific inhibition of the NLRP3 inflammasome. Similar compounds include:
MCC950: Another potent NLRP3 inhibitor with a different chemical structure.
CY-09: A small molecule inhibitor that targets the ATPase activity of NLRP3.
OLT1177: An orally active inhibitor of the NLRP3 inflammasome
These compounds share the common goal of inhibiting the NLRP3 inflammasome but differ in their chemical structures and mechanisms of action. This compound stands out due to its specific downregulation of NLRP3 and ASC expression .
Properties
Molecular Formula |
C21H22BrN3O |
---|---|
Molecular Weight |
412.3 g/mol |
IUPAC Name |
(2E)-7-bromo-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]methylidene]-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C21H22BrN3O/c1-24-8-10-25(11-9-24)19-7-6-18(23-14-19)12-16-3-2-15-4-5-17(22)13-20(15)21(16)26/h4-7,12-14H,2-3,8-11H2,1H3/b16-12+ |
InChI Key |
FGVFKBNUCVBYEV-FOWTUZBSSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)/C=C/3\CCC4=C(C3=O)C=C(C=C4)Br |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)C=C3CCC4=C(C3=O)C=C(C=C4)Br |
Origin of Product |
United States |
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